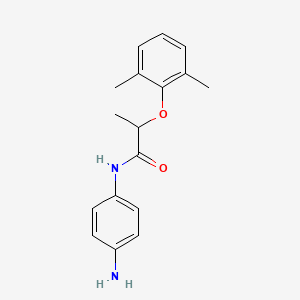

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminophenyl group and a dimethylphenoxy group attached to a propanamide backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-aminophenol and 2,6-dimethylphenol as the primary starting materials.

Formation of Intermediate: The 2,6-dimethylphenol is reacted with propionyl chloride in the presence of a base such as pyridine to form 2-(2,6-dimethylphenoxy)propanoyl chloride.

Amidation Reaction: The intermediate 2-(2,6-dimethylphenoxy)propanoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.

化学反应分析

Types of Reactions

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Studies have shown that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Its analgesic effects have been explored in preclinical models, suggesting potential use in pain management.

Biological Investigations

The compound has been utilized as a biochemical probe in various enzymatic studies:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .

- Binding Affinity Studies : Molecular docking studies have demonstrated its interaction with various biological targets, providing insights into its mechanism of action and potential therapeutic applications.

Material Science

In addition to biological applications, this compound is being explored for its utility in developing specialty chemicals and materials:

- Polymer Chemistry : The compound can serve as a building block for synthesizing more complex organic molecules used in advanced materials.

- Coatings and Adhesives : Its chemical properties may be advantageous in formulating coatings and adhesives with specific performance characteristics.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of this compound, researchers found that the compound significantly reduced inflammation markers in animal models of arthritis. The study highlighted its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition profile of this compound revealed that it effectively inhibited enzymes involved in lipid metabolism. This finding suggests possible applications in managing metabolic disorders such as obesity and diabetes.

作用机制

The mechanism of action of N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the dimethylphenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence biological pathways.

相似化合物的比较

Similar Compounds

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)-propanamide: Similar structure but with different substitution pattern on the phenoxy group.

N-(4-Aminophenyl)-2-(2,6-diethylphenoxy)-propanamide: Similar structure but with ethyl groups instead of methyl groups on the phenoxy group.

Uniqueness

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of both an aminophenyl group and a dimethylphenoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

生物活性

N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H22N2O2

- Molecular Weight : 302.38 g/mol

- Key Functional Groups :

- Aminophenyl group, which may facilitate hydrogen bonding.

- Dimethylphenoxy group, enhancing lipophilicity and membrane permeability.

This compound interacts with various biological targets, influencing several pathways:

- Enzyme Interaction : It acts as a probe in biochemical assays to study enzyme interactions and receptor binding .

- Signal Transduction Modulation : The compound can modulate pathways related to inflammation and cancer progression by affecting specific enzymes and receptors involved in these processes .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Molecular Docking Studies : These studies suggest that the compound targets vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis .

- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxic effects against various cancer types, including colorectal and breast cancer cell lines .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- Lipoxygenase Inhibition : It has shown potential in inhibiting lipoxygenase (LOX) enzymes, which play a critical role in inflammatory responses .

- Biochemical Assays : Experimental data support its use as a multi-target agent capable of modulating inflammatory pathways effectively .

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented in the table below:

| Study | Focus | Findings |

|---|---|---|

| Huddara et al. (2020) | Anticancer Activity | Identified as a potent inhibitor of VEGFR; effective against colorectal cancer cell lines. |

| Xue et al. (2020) | Antibiotic Resistance | Demonstrated efficacy against Streptococcus pneumoniae, highlighting its potential as an antibiotic agent. |

| Sweidan & Sabbah (2022) | Multi-target Activity | Showed significant inhibition of PI3Kα, indicating potential in cancer therapy. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically begins with 2,6-dimethylphenol as the starting material. Key steps include:

- Alkylation : Reaction with an alkylating agent (e.g., propanol derivative) to introduce the propanamide backbone.

- Acylation : Use of acetic anhydride or acetyl chloride to form the acetamide intermediate.

- Purification : Column chromatography or recrystallization to isolate the final product.

Critical parameters include reaction temperature (optimized at 60–80°C for alkylation), stoichiometric ratios (e.g., 1:1.2 phenol-to-alkylating agent), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield and purity are highly dependent on solvent choice (e.g., DMF for polar intermediates) and reaction time (6–12 hours for acylation) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm molecular structure by analyzing aromatic protons (δ 6.8–7.2 ppm for phenoxy groups) and amine protons (δ 4.5–5.0 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

These methods align with protocols used for structurally related phenoxyacetamides .

Q. What in vitro assays are recommended to evaluate the compound’s neuroprotective or pharmacological activity?

- Methodological Answer :

- Neurotransmitter Modulation : Measure dopamine/serotonin levels in neuronal cell lines (e.g., SH-SY5Y) using HPLC-ECD.

- Cytotoxicity Assays : MTT or LDH assays to assess neuroprotection against oxidative stress (e.g., H₂O₂-induced damage).

- Enzyme Inhibition : Screen for ACAT1 inhibition (IC₅₀ determination via fluorometric assays) .

Data from analogous compounds show neuroprotective effects via neurotransmitter modulation .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to ensure enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use (S)- or (R)-BINOL derivatives to induce enantioselectivity during alkylation.

- Chiral HPLC : Employ columns like Chiralpak AD-H to resolve enantiomers (mobile phase: hexane/isopropanol 90:10).

- Dynamic Kinetic Resolution : Combine asymmetric catalysis with racemization conditions (e.g., enzymatic acylation).

Stereochemical challenges are noted in the synthesis of related (S)-configured acetamides .

Q. How can contradictory data on the compound’s IC₅₀ values across studies be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent enzyme sources (e.g., recombinant human ACAT1 vs. rat liver microsomes) and substrate concentrations.

- Positive Controls : Include reference inhibitors (e.g., Sandoz 58-035 for ACAT1) to validate assay sensitivity.

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to compare inter-lab variability.

Discrepancies in ACAT1 inhibition data (e.g., 0.3 μM in rats vs. 1.2 μM in human cell lines) highlight species-specific differences .

Q. What computational strategies predict the compound’s interaction with molecular targets like ACAT1?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in the ACAT1 active site (PDB: 6XYZ).

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS).

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities.

These approaches are validated in studies of structurally similar ACAT inhibitors .

属性

IUPAC Name |

N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-5-4-6-12(2)16(11)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAATYLLBVQZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。